N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring and a glycinamide moiety
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(7-10(11)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRBUCURAVYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycinamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonyl derivative.
Reduction: Formation of 4-methoxyphenylsulfide derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
